(+/-)-Salsolinol hydrochloride

μ-opioid receptor Gi protein signaling enantioselectivity

(±)-Salsolinol hydrochloride (CAS 70681-20-8) is the racemic hydrochloride salt of 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a dopamine-derived tetrahydroisoquinoline (TIQ) alkaloid formed endogenously via Pictet-Spengler condensation of dopamine with acetaldehyde. It is a full Gi protein agonist of the μ-opioid receptor (μOR) and acts as a dopaminergic neurotoxin implicated in Parkinson's disease pathogenesis and alcohol addiction mechanisms.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 70681-20-8
Cat. No. B1681410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Salsolinol hydrochloride
CAS70681-20-8
Synonyms(+/-)-Salsolinol hydrochloride;  (+/-)-Salsolinol HCl;  (R/S)-salsolinol
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CC[NH2+]1)O)O.[Cl-]
InChIInChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
InChIKeyWSVCGYSRZYNJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(±)-Salsolinol Hydrochloride (CAS 70681-20-8): Dopamine-Derived Tetrahydroisoquinoline for Neuroscience and Addiction Research Procurement


(±)-Salsolinol hydrochloride (CAS 70681-20-8) is the racemic hydrochloride salt of 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a dopamine-derived tetrahydroisoquinoline (TIQ) alkaloid formed endogenously via Pictet-Spengler condensation of dopamine with acetaldehyde [1]. It is a full Gi protein agonist of the μ-opioid receptor (μOR) and acts as a dopaminergic neurotoxin implicated in Parkinson's disease pathogenesis and alcohol addiction mechanisms [2]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers, which display markedly divergent pharmacological potencies at the μOR [3]. Available as both an analytical standard (≥80% purity by TLC) and high-purity biochemical grade (≥99%), it is supplied as a yellow to brown solid soluble in DMSO, ethanol, and water .

Why (±)-Salsolinol Hydrochloride Cannot Be Replaced by Other Tetrahydroisoquinoline Alkaloids in Mechanistic Studies


Tetrahydroisoquinoline alkaloids sharing the dopamine-derived catechol scaffold—including tetrahydropapaveroline (THP), norsalsolinol, and 2[N]-methyl-salsolinol—are often treated as functionally interchangeable in neurodegeneration and addiction literature. However, (±)-salsolinol hydrochloride possesses a unique combination of properties not replicated by any single in-class analog: it is the only TIQ that simultaneously acts as a full Gi-biased μOR agonist while producing a paradoxical net increase (rather than depletion) of striatal dopamine levels in vivo [1]. THP produces opposite directional effects on striatal dopamine [2], norsalsolinol lacks the 1-methyl group critical for enantioselective μOR binding [3], and 2[N]-methyl-salsolinol shows enhanced DAT-dependent selectivity but 2- to 14-fold greater dopaminergic cytotoxicity [4]. Direct substitution of any of these analogs for (±)-salsolinol hydrochloride in experimental protocols will yield fundamentally different pharmacological outcomes.

Quantitative Differentiation Evidence for (±)-Salsolinol Hydrochloride Against Closest Analogs


μ-Opioid Receptor Agonist Potency: 67-Fold Enantiomeric Discrimination Within the Racemate

The racemic (±)-salsolinol hydrochloride activates the μ-opioid receptor via the Gi protein-adenylate cyclase pathway with an EC50 of 2 × 10⁻⁵ M (20 μM). Critically, this activity is driven almost entirely by the (S)-enantiomer (EC50 = 9 × 10⁻⁶ M), which is 67-fold more potent than the (R)-enantiomer (EC50 = 6 × 10⁻⁴ M) [1]. This stereoselectivity is confirmed by molecular docking showing that (S)-salsolinol interacts with 8 of 11 binding-site residues, while (R)-salsolinol forms fewer prevalent bonds and exhibits higher mobility in the binding pocket [2]. In contrast, norsalsolinol (CAS 34827-33-3), which lacks the 1-methyl chiral center, cannot exhibit this stereochemical discrimination at μOR [3].

μ-opioid receptor Gi protein signaling enantioselectivity addiction neurobiology

Biased Agonism at μ-Opioid Receptor: G Protein Activation Without β-Arrestin Recruitment

Racemic (±)-salsolinol hydrochloride functions as a functionally selective (biased) agonist at the μOR: it fully activates the Gi protein-adenylate cyclase pathway but does not promote β-arrestin recruitment at any tested concentration [1]. This profile contrasts with the classical μOR agonist morphine, which activates both G protein and β-arrestin pathways, and with synthetic biased agonists such as TRV130 (oliceridine), which preferentially activate G protein signaling [2]. Molecular dynamics simulations indicate that (S)-salsolinol's small size (179.2 Da) prevents interaction with extracellular-facing residues (W318⁷·³⁵, I322⁷·³⁹, Y326⁷·⁴³) implicated in β-arrestin coupling, defining a minimal residue set sufficient for Gi protein activation [3]. This property is intrinsic to the salsolinol scaffold and is not shared by THP or norsalsolinol, as neither has been characterized for biased signaling at μOR [4].

biased agonism functional selectivity μ-opioid receptor β-arrestin drug discovery

Striatal Dopamine Modulation: Opposite Directional Effects of Salsolinol vs. Tetrahydropapaveroline (THP)

In a direct in vivo comparison, intraventricular administration of (±)-salsolinol hydrochloride (250 μg) to rats produced a delayed 3-fold increase in striatal dopamine concentration at 6 h post-injection (rising to approximately 300% of control values), while an equivalent dose of THP produced a sustained fall in striatal dopamine with maximum depletion at 3–6 h [1]. The salsolinol-induced dopamine rise was prevented by α-methyl-p-tyrosine (300 mg/kg i.p.) and reserpine (5 mg/kg s.c.) pretreatment, indicating dependence on de novo synthesis and vesicular storage [2]. THP, by contrast, appears to act as a false transmitter displacing dopamine from storage sites [3]. This fundamental directional divergence—salsolinol as a net dopamine elevator vs. THP as a depletor—means the two alkaloids cannot be substituted in any protocol measuring dopaminergic tone.

striatal dopamine in vivo neurochemistry tetrahydropapaveroline monoamine metabolism

Neurotoxic Potency Ranking: Salsolinol vs. In-Class Tetrahydroisoquinoline Analogs in DAT-Expressing Cell Systems

In a systematic head-to-head cytotoxicity screen of 22 isoquinoline derivatives using HEK-293 and Neuro-2A cells heterologously expressing the human dopamine transporter (DAT), the rank order of general toxic potency (TC50, 72 h MTT assay) was: papaverine > salsolinol = tetrahydropapaveroline = 1-benzyl-TIQ = norsalsolinol > tetrahydropapaverine > 2[N]-methyl-salsolinol > 2[N]-methyl-norsalsolinol > 2[N]-Me-IQ⁺ = MPP⁺ [1]. Notably, while salsolinol and its 2[N]-methylated derivative showed comparable general cytotoxicity, only 2[N]-methyl-salsolinol exhibited enhanced DAT-dependent selectivity (2- to 14-fold TC50 reduction in DAT-expressing vs. parental cells), a property salsolinol lacks [2]. This means salsolinol exerts cytotoxicity independent of DAT-mediated uptake, distinguishing it from the more Parkinsonian-relevant 2[N]-methylated analogs that selectively enter dopaminergic neurons via DAT.

neurotoxicity dopamine transporter Parkinson's disease tetrahydroisoquinoline structure-activity relationship

Acute vs. Chronic L-DOPA Interaction: Bidirectional Modulation Defining Salsolinol's Unique Pharmacodynamic Window

(±)-Salsolinol hydrochloride exhibits a treatment-duration-dependent bidirectional effect on L-DOPA-induced striatal dopamine release that is not documented for any other TIQ. Acute salsolinol administration (100 mg/kg i.p.) enhanced L-DOPA-induced dopamine release by approximately 1200% (P < 0.01) as measured by in vivo microdialysis in rat striatum. In striking contrast, chronic salsolinol administration (14 days, 100 mg/kg/day i.p.) completely blocked L-DOPA-induced dopamine release, reducing it to baseline levels [1]. Behaviorally, both acute and chronic salsolinol antagonized L-DOPA-mediated locomotor hyperactivity [2]. This acute-potentiation/chronic-suppression profile is unique among dopamine-derived TIQs and has direct implications for understanding why elevated endogenous salsolinol in Parkinson's patients may compromise L-DOPA therapeutic efficacy [3].

L-DOPA Parkinson's disease therapy dopamine release microdialysis drug interaction

High-Impact Application Scenarios for (±)-Salsolinol Hydrochloride in Neuroscience and Pharmacology Research


μ-Opioid Receptor Biased Signaling Studies: Dissecting G Protein vs. β-Arrestin Pathways

(±)-Salsolinol hydrochloride serves as a naturally occurring, small-molecule (179.2 Da free base) tool for investigating μOR Gi protein-biased signaling in the complete absence of β-arrestin recruitment [1]. Unlike synthetic biased agonists (e.g., TRV130, PZM21), salsolinol's endogenous origin and simple catechol-TIQ scaffold make it ideal for structure-activity relationship studies mapping the minimal pharmacophore required for G protein activation. Researchers should source high-purity (≥99%) material to avoid confounding effects from enantiomeric impurities, given the 67-fold potency difference between (R)- and (S)-enantiomers [2].

Alcohol Addiction Neurobiology: Probing the Dopamine-Acetaldehyde Condensation Hypothesis

As the direct condensation product of dopamine and acetaldehyde, (±)-salsolinol hydrochloride is the key molecular probe for testing the hypothesis that ethanol-derived acetaldehyde drives mesolimbic dopamine activation via endogenous TIQ formation [1]. Its demonstrated ability to depolarize pVTA dopamine neurons at 0.1 μM, activate μOR on GABAergic inputs (disinhibiting DA neurons), and enhance presynaptic glutamate transmission via D1-like receptors makes it irreplaceable for ex vivo electrophysiology studies of ethanol reinforcement mechanisms [2]. THP cannot substitute here because it depletes rather than elevates striatal dopamine [3].

Parkinson's Disease Model Development: DAT-Independent Dopaminergic Neurotoxicity

For researchers building cellular or in vivo models of Parkinson's disease where dopaminergic toxicity must occur independently of DAT-mediated uptake, (±)-salsolinol hydrochloride is the appropriate TIQ selection. Unlike 2[N]-methyl-salsolinol—which shows 2- to 14-fold enhanced toxicity specifically in DAT-expressing cells—salsolinol's cytotoxicity is DAT-independent, making it suitable for studying non-transporter-mediated neurodegenerative mechanisms [1]. Additionally, its ability to chronically antagonize L-DOPA-induced dopamine release after 14-day administration provides a unique model for investigating why L-DOPA efficacy wanes in patients with elevated endogenous salsolinol levels [2].

Enantiomer-Specific μOR Pharmacology: (S)- vs. (R)-Salsolinol Structure-Activity Studies

The racemic nature of (±)-salsolinol hydrochloride makes it the essential starting material for enantiomeric resolution and subsequent comparative pharmacology. With (S)-salsolinol being 67-fold more potent than (R)-salsolinol at μOR Gi activation (EC50 9 × 10⁻⁶ M vs. 6 × 10⁻⁴ M) [1], and only the (S)-enantiomer stabilizing interactions with 8 of 11 μOR binding-site residues [2], procurement of the well-characterized racemate from vendors providing batch-specific certificates of analysis (e.g., Cayman Chemical ≥99%) ensures reproducible enantiomeric composition for chiral separation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Salsolinol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.